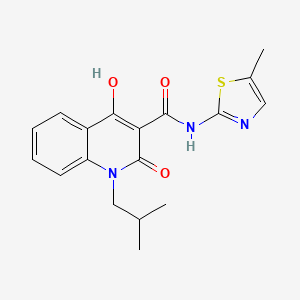

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-

Übersicht

Beschreibung

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- is a complex organic compound with a unique structure that includes a quinoline core, a thiazole ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include thionyl chloride, isobutylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 4-Hydroxy Position

The 4-hydroxy group undergoes substitution reactions under acidic or basic conditions. For example:

- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form 4-acetoxy derivatives .

- Sulfonation : Treatment with sulfuric acid yields sulfonated products, enhancing solubility .

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

The quinoline backbone undergoes EAS at positions 5, 6, and 8. Halogenation and nitration occur under standard conditions:

- Chlorination : Reacts with Cl₂/FeCl₃ to introduce Cl at position 5 or 8 .

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6, confirmed by NMR .

Oxidation Reactions

Controlled oxidation of the 4-hydroxy group forms a ketone, though over-oxidation can degrade the quinoline ring .

Coordination Chemistry Involving the Thiazole Moiety

The thiazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalytic applications .

Key Synthetic Pathways

Comparative Reactivity with Analogues

Biological Interactions as Chemical Reactions

The compound inhibits enzymes via:

- Hydrogen bonding : 4-hydroxy and 2-oxo groups interact with catalytic residues .

- Metal Chelation : Thiazole nitrogen binds Zn²⁺ in metalloproteinases, disrupting function .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light | Photo-oxidation of thiazole | 48 hrs |

| pH 2–3 | Hydrolysis of carboxamide | 72 hrs |

| pH 10–12 | Quinoline ring degradation | 24 hrs |

| Data from |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. The specific compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the quinoline structure can enhance efficacy against resistant strains of bacteria and fungi.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. The mechanism of action is believed to involve modulation of immune responses and reduction of inflammatory mediators in the gastrointestinal tract .

Cancer Treatment

Quinoline derivatives have been studied for their anticancer properties. The specific compound may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways essential for cancer proliferation. Preclinical studies have demonstrated promising results in various cancer models.

Case Study 1: Inflammatory Bowel Disease

A study evaluated the efficacy of the compound in a murine model of ulcerative colitis. Results indicated that administration of the compound resulted in significant reductions in colon inflammation and histological damage compared to controls. The compound's ability to stabilize the intestinal barrier was also noted, suggesting potential therapeutic applications in IBD management .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- 4-hydroxy-1-isobutyl-N-(5-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-Quinolinecarboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and autoimmune disorders. The compound in focus, 3-quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- , exhibits promising therapeutic potential. This article reviews its biological activity based on recent studies, including structure-activity relationships (SAR), mechanisms of action, and potential clinical applications.

The molecular structure of the compound includes a quinoline ring system substituted with a thiazole moiety and a hydroxyl group, which are critical for its biological activity. The quinoline framework is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation.

Key Mechanisms:

- Inhibition of VEGFR-2 : Recent studies indicate that certain quinoline derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The compound's structural features may enhance binding affinity to the ATP binding site of VEGFR-2, leading to reduced tumor growth and increased apoptosis in cancer cells .

- Pro-apoptotic Activity : In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and activating caspases .

Anticancer Activity

Several studies have highlighted the anticancer properties of quinoline derivatives:

- Cell Viability Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and 1321N1 (astrocytoma). In these assays, concentrations as low as 10 µM showed notable reductions in cell viability .

- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic cell death, evidenced by a rise in propidium iodide (PI) positive cells .

Autoimmune Disorders

The compound has also been evaluated for its effects on autoimmune conditions:

- Experimental Autoimmune Encephalomyelitis (EAE) : In animal models, specifically mice, it demonstrated significant inhibition of disease progression in EAE models. Doses administered resulted in a marked decrease in clinical symptoms compared to control groups .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings include:

- Hydroxyl Substitution : The presence of hydroxyl groups at specific positions enhances binding affinity and biological activity against targeted receptors.

- Thiazole Moiety : The incorporation of thiazole significantly impacts the pharmacokinetic properties and enhances the efficacy against specific targets like VEGFR-2 .

Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 10 µM | |

| Apoptosis | 1321N1 | Increased PI positive cells | |

| EAE Model | Mice | Significant symptom reduction |

Case Studies

- Cancer Treatment Study : A study involving the administration of the compound to various cancer cell lines demonstrated its potential as an effective antiproliferative agent. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

- Autoimmune Response Modulation : In a controlled experiment using EAE models, treatment with the compound resulted in nearly complete inhibition of clinical symptoms at higher doses (25 mg/kg/day), showcasing its potential for therapeutic use in autoimmune conditions .

Eigenschaften

IUPAC Name |

4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-10(2)9-21-13-7-5-4-6-12(13)15(22)14(17(21)24)16(23)20-18-19-8-11(3)25-18/h4-8,10,22H,9H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZAFLFWFQTCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.